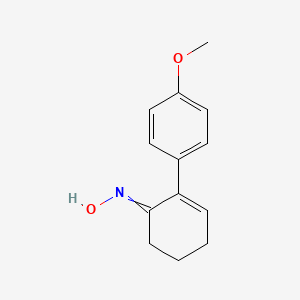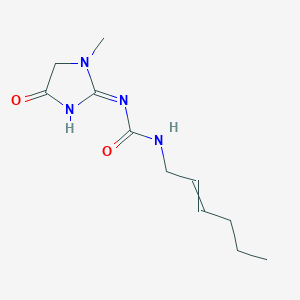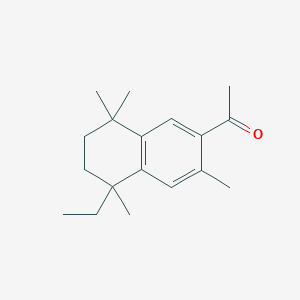
1,1'-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): is a chemical compound characterized by its unique structure, which includes two pyrrole rings connected by an octane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with 1,8-dibromooctane. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrrole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole compounds with hydrogenated rings.
Substitution: Functionalized pyrrole derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the interactions of pyrrole-based molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .
Industry: In the industrial sector, 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) involves its interaction with molecular targets through its pyrrole rings. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their behavior and activity .
Comparación Con Compuestos Similares
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a shorter alkane chain connecting the pyrrole rings, leading to different physical and chemical properties.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar to the octane derivative but with a hexane linker, affecting its reactivity and applications.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione):
Uniqueness: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is unique due to its longer alkane chain, which provides greater flexibility and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, from materials science to biological research .
Propiedades
Número CAS |
93629-81-3 |
|---|---|
Fórmula molecular |
C20H28N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-[8-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)octyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H28N2O4/c1-13-14(2)18(24)21(17(13)23)11-9-7-5-6-8-10-12-22-19(25)15(3)16(4)20(22)26/h5-12H2,1-4H3 |
Clave InChI |
IFTSCXRDDBZPLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C1=O)CCCCCCCCN2C(=O)C(=C(C2=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)

![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)

![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)

